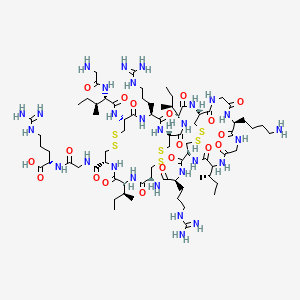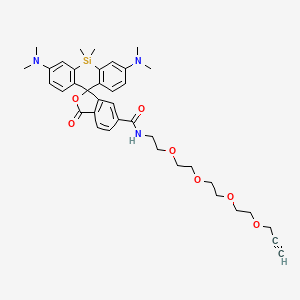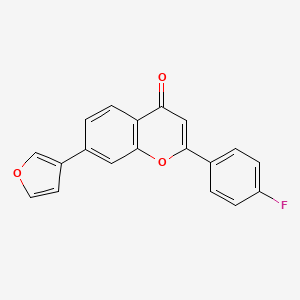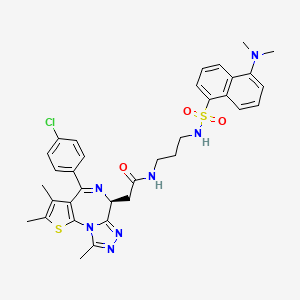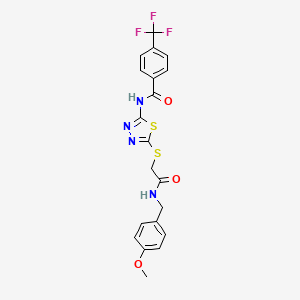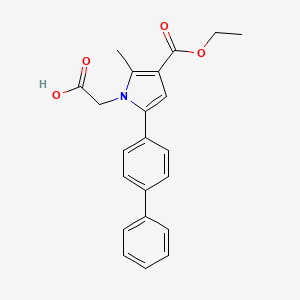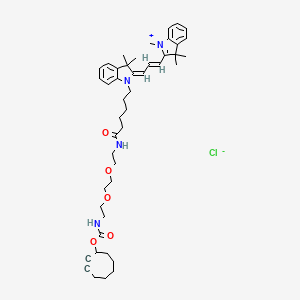
Cy3-PEG2-SCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG2-SCO is a dye derivative of Cyanine 3 containing two polyethylene glycol units. This compound carries a succinimidyl carbonate group that can be covalently bound to an amino group. The succinimidyl carbonate group is often used to react with amino acid residues of proteins or peptides, particularly lysine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG2-SCO involves the conjugation of Cyanine 3 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically involves the following steps:
Activation of Cyanine 3: Cyanine 3 is activated by reacting with a suitable activating agent.
Conjugation with Polyethylene Glycol: The activated Cyanine 3 is then conjugated with polyethylene glycol units under controlled conditions.
Introduction of Succinimidyl Carbonate Group: Finally, the succinimidyl carbonate group is introduced to the polyethylene glycol-conjugated Cyanine 3.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Cyanine 3 are activated using industrial-grade activating agents.
Mass Conjugation: The activated Cyanine 3 is conjugated with polyethylene glycol units in large reactors.
Final Modification: The succinimidyl carbonate group is introduced in the final step, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins or peptides, forming stable covalent bonds.
Common Reagents and Conditions
Reagents: Common reagents include amino acids, peptides, and proteins.
Conditions: The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (pH 7-8).
Major Products
The major products formed from these reactions are this compound conjugates with proteins or peptides, where the succinimidyl carbonate group has reacted with amino groups.
Wissenschaftliche Forschungsanwendungen
Cy3-PEG2-SCO has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent dye for labeling proteins, peptides, and other biomolecules.
Imaging: Utilized in fluorescence microscopy and imaging techniques to visualize biological processes.
Bioconjugation: Employed in bioconjugation techniques to study protein-protein interactions and cellular dynamics.
Diagnostics: Used in diagnostic assays and biosensors for detecting specific biomolecules.
Wirkmechanismus
The mechanism of action of Cy3-PEG2-SCO involves the covalent binding of the succinimidyl carbonate group to amino groups in proteins or peptides. This binding forms a stable amide bond, allowing the fluorescent dye to be permanently attached to the target molecule. The fluorescence properties of Cyanine 3 enable the labeled molecules to be visualized under appropriate excitation and emission wavelengths .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cy3-PEG2-TCO: A similar compound featuring a sulfonate group and a trans-cyclooctene moiety.
Cy3-PEG2-NHS: Another derivative of Cyanine 3 with a polyethylene glycol linker and an N-hydroxysuccinimide ester group.
Uniqueness
Cy3-PEG2-SCO is unique due to its succinimidyl carbonate group, which provides specific reactivity towards amino groups in proteins and peptides. This specificity makes it highly suitable for targeted labeling and bioconjugation applications.
Eigenschaften
Molekularformel |
C45H61ClN4O5 |
|---|---|
Molekulargewicht |
773.4 g/mol |
IUPAC-Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H |
InChI-Schlüssel |
XLXIHWVRMCTGFF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



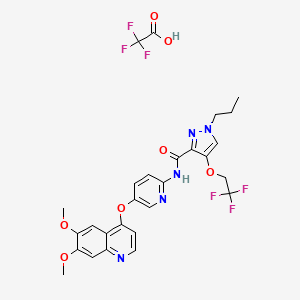

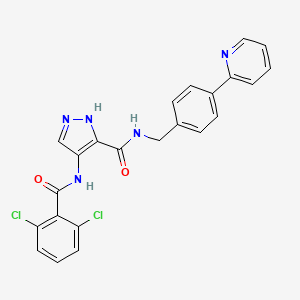
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
